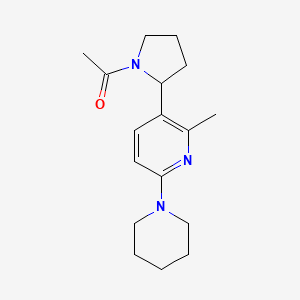
3-Chloro-5-((4-chlorophenyl)sulfonyl)-1,2,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-((4-chlorophenyl)sulfonyl)-1,2,4-thiadiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-((4-chlorophenyl)sulfonyl)-1,2,4-thiadiazole typically involves the reaction of 4-chlorobenzenesulfonyl chloride with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-5-((4-chlorophenyl)sulfonyl)-1,2,4-thiadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the thiadiazole ring and the phenyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The sulfur atom in the thiadiazole ring can participate in oxidation and reduction reactions, leading to the formation of sulfoxides or sulfones.
Cyclization Reactions: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions may involve the use of polar aprotic solvents and mild heating.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used, while reducing agents may include sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted thiadiazole derivatives can be formed.
Oxidation Products: Sulfoxides and sulfones are common oxidation products.
Cyclization Products: More complex heterocyclic compounds can be formed through cyclization reactions.
Applications De Recherche Scientifique
3-Chloro-5-((4-chlorophenyl)sulfonyl)-1,2,4-thiadiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets.
Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable structures.
Industrial Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 3-Chloro-5-((4-chlorophenyl)sulfonyl)-1,2,4-thiadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to DNA or proteins. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-1,2,4-thiadiazole: Lacks the sulfonyl and phenyl groups, resulting in different chemical properties and reactivity.
5-Phenyl-1,2,4-thiadiazole: Contains a phenyl group but lacks the chlorine and sulfonyl groups, leading to variations in its applications and reactivity.
Uniqueness
3-Chloro-5-((4-chlorophenyl)sulfonyl)-1,2,4-thiadiazole is unique due to the presence of both chlorine and sulfonyl groups, which enhance its reactivity and potential for forming diverse derivatives. This makes it a valuable compound for various chemical and biological applications.
Propriétés
Formule moléculaire |
C8H4Cl2N2O2S2 |
|---|---|
Poids moléculaire |
295.2 g/mol |
Nom IUPAC |
3-chloro-5-(4-chlorophenyl)sulfonyl-1,2,4-thiadiazole |
InChI |
InChI=1S/C8H4Cl2N2O2S2/c9-5-1-3-6(4-2-5)16(13,14)8-11-7(10)12-15-8/h1-4H |
Clé InChI |
LTHYUIWDQMZQBZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1S(=O)(=O)C2=NC(=NS2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(6R,7S)-7-[[(2R)-2-[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid](/img/structure/B11817003.png)





![3-chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile](/img/structure/B11817031.png)

![(3S)-1-[(3R)-3-Piperidinylcarbonyl]-3-piperidinecarboxylic acid](/img/structure/B11817047.png)

